molecular formula C32H30Br4O10S2 B3823267 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)

4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)

Cat. No. B3823267
M. Wt: 958.3 g/mol
InChI Key: SNCFHAVZCFZLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), commonly known as BPS, is a synthetic compound used in scientific research. BPS is a derivative of bisphenol A (BPA) and is often used as a replacement for BPA due to its similar chemical properties. BPS is widely used in various fields of research, including biochemistry, physiology, and toxicology.

Mechanism of Action

BPS is believed to act as an endocrine disruptor by binding to estrogen receptors in the body. This binding can interfere with the normal functioning of estrogen, which can lead to adverse health effects.
Biochemical and Physiological Effects:
Studies have shown that BPS exposure can lead to a range of biochemical and physiological effects. These effects include changes in gene expression, alterations in hormone levels, and disruption of reproductive function. BPS exposure has also been linked to increased risk of obesity, diabetes, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using BPS in lab experiments is that it is a more stable compound than 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), which can degrade over time. BPS is also less likely to leach from plastic containers, which can lead to contamination of experimental samples. However, one limitation of using BPS is that it is still a relatively new compound, and its long-term health effects are not yet fully understood.

Future Directions

There are several areas of future research that could be explored in relation to BPS. One important area is the potential health effects of chronic low-level exposure to BPS, which is a common occurrence in the general population. Another area of research is the potential for BPS to act as an endocrine disruptor in non-human species, which could have implications for environmental health. Additionally, more research is needed to understand the mechanisms by which BPS exerts its effects on biological systems.

Scientific Research Applications

BPS is widely used in scientific research as a tool to study the effects of endocrine disruptors on biological systems. Endocrine disruptors are chemicals that interfere with the normal functioning of hormones in the body, which can lead to adverse health effects. BPS is often used as a substitute for 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) in research studies to investigate the potential health effects of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) exposure.

properties

IUPAC Name

2,6-dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Br4O6S2.2C4H8O2/c25-19-9-17(10-20(26)23(19)29)35(31,32)15-5-1-13(2-6-15)14-3-7-16(8-4-14)36(33,34)18-11-21(27)24(30)22(28)12-18;2*1-2-6-4-3-5-1/h1-12,29-30H;2*1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCFHAVZCFZLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1.C1COCCO1.C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)C4=CC(=C(C(=C4)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30Br4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)
Reactant of Route 2
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)
Reactant of Route 3
Reactant of Route 3
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)
Reactant of Route 4
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)
Reactant of Route 5
Reactant of Route 5
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)
Reactant of Route 6
Reactant of Route 6
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)

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